Sulfo-Cyanine7 bis-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy7 bis-NHS ester is a water-soluble, bifunctional dye that possesses two terminal N-hydroxysuccinimide ester functions. These NHS esters can react specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This compound is particularly useful for the cross-conjugation of amines and other advanced labeling applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7 bis-NHS ester involves the reaction of sulfo-Cyanine7 with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The NHS esters formed are semi-stable and can be used promptly for further reactions with primary amines .
Industrial Production Methods
Industrial production of Sulfo-Cy7 bis-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7 bis-NHS ester primarily undergoes substitution reactions where the NHS ester groups react with nucleophiles, particularly primary amines, to form stable amide bonds . This reaction is highly efficient at pH 7-8 and is commonly performed in phosphate-buffered saline (PBS) at pH 7.2-7.5 .
Common Reagents and Conditions
Reagents: Primary amines, EDC, NHS, sulfo-NHS
Conditions: Neutral to slightly basic pH (7-8), organic solvents like DMSO or DMF, aqueous buffers like PBS
Major Products
The major products of these reactions are amide-linked conjugates where the Sulfo-Cy7 dye is covalently attached to the target molecule, such as a protein or peptide .
Scientific Research Applications
Sulfo-Cy7 bis-NHS ester is widely used in various scientific research fields due to its unique properties:
Chemistry: Used for labeling and crosslinking primary amines in peptides and proteins.
Biology: Employed in fluorescence imaging and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking drug delivery and distribution.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of Sulfo-Cy7 bis-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester groups with primary amines. This reaction releases the NHS or sulfo-NHS group, creating a covalent bond between the dye and the target molecule . The dye’s near-infrared fluorescence properties make it ideal for non-invasive imaging and tracking in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine5 bis-NHS ester
- Sulfo-Cyanine3 bis-NHS ester
- Disuccinimidyl suberate (DSS)
- Bis[sulfosuccinimidyl] suberate (BS3)
- 3,3’-Dithiobis[sulfosuccinimidylpropionate] (DTSSP)
Uniqueness
Sulfo-Cy7 bis-NHS ester stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging . Its high water solubility and efficient amine-reactive properties make it a versatile tool for various labeling and crosslinking applications .
Properties
Molecular Formula |
C50H57KN4O14S2 |
---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C50H58N4O14S2.K/c1-49(2)37-31-35(69(61,62)63)18-20-39(37)51(28-9-5-7-14-47(59)67-53-43(55)24-25-44(53)56)41(49)22-16-33-12-11-13-34(30-33)17-23-42-50(3,4)38-32-36(70(64,65)66)19-21-40(38)52(42)29-10-6-8-15-48(60)68-54-45(57)26-27-46(54)58;/h16-23,30-32H,5-15,24-29H2,1-4H3,(H-,61,62,63,64,65,66);/q;+1/p-1 |
InChI Key |
QNQRBLILCWCNAQ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.